Regioisomeric LogP Differentiation: 5-Amino vs. 3-Amino Methyl Ester Proxies
The 5-amino-1-methyl substitution pattern confers consistently lower lipophilicity compared to the 3-amino-1-methyl regioisomer. Using the methyl ester analogs as experimental proxies (since experimental LogP values for the tert-butyl esters are unavailable), the methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 110860-60-1) exhibits a predicted LogP of 0.37, while the methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 64182-19-0) exhibits a LogP of 1.08, representing a ΔLogP of 0.71 units . This trend is consistent with the free acid data: 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid has a LogP of 0.25 . The lower lipophilicity of the 5-amino series arises from altered electronic distribution and intramolecular hydrogen bonding between the C5-NH₂ and the C4-carbonyl, which reduces the effective hydrophobicity of the scaffold. For procurement decisions, this means the 5-amino scaffold will impart different ADME properties and solubility characteristics to final compounds compared to the 3-amino analog, with the 5-amino variant favoring lower logD and potentially reduced off-target binding to lipophilic protein pockets.
| Evidence Dimension | Calculated LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.37 (methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate proxy); LogP = 0.25 (free acid of target scaffold) |
| Comparator Or Baseline | LogP = 1.08 (methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, CAS 64182-19-0) |
| Quantified Difference | ΔLogP = 0.71 units (5-amino less lipophilic than 3-amino regioisomer) |
| Conditions | Predicted LogP values from Chem960 / Chemsrc databases using computational fragment-based methods; methyl esters used as proxies due to absence of experimental tert-butyl ester LogP data. |
Why This Matters
A LogP difference of 0.71 units translates to approximately a 5-fold difference in partition coefficient, significantly impacting compound solubility, membrane permeability, and pharmacokinetic profile in drug discovery programs—making regioisomeric selection a critical procurement parameter.
